methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate
Description
Methyl 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate (CAS: 477871-76-4) is a synthetic tryptophan-derived compound characterized by a unique heterocyclic 1,1-dioxo-1λ⁶,4-thiazinane ring system conjugated with an indole moiety. Its molecular formula is C₁₆H₂₀N₂O₄S (MW: 336.41 g/mol) . The compound features a methyl ester group at the carboxylate position, a 1,1-dioxothiazinane substituent at the α-carbon, and a 1H-indol-3-yl group at the β-carbon. Its synthesis likely involves multistep organic reactions, including amidation, sulfonation, or Pd-catalyzed coupling, as inferred from analogous compounds .
Properties
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-22-16(19)15(18-6-8-23(20,21)9-7-18)10-12-11-17-14-5-3-2-4-13(12)14/h2-5,11,15,17H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDARUVIRHRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula :
- Molecular Weight : 336.41 g/mol
- CAS Number : 3803285
The presence of both indole and thiazine moieties in its structure is indicative of potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
1. Anticancer Activity
- Preliminary studies suggest that compounds containing indole and thiazine derivatives can exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potency in inhibiting cell proliferation .
- A study highlighted that related indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .
2. Antimicrobial Properties
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Mechanistic studies indicate that related compounds can trigger apoptosis in a dose-dependent manner by activating specific pathways within the cell .
- Cell Cycle Arrest : Research shows that these compounds can cause cell cycle arrest at the G2/M phase, further contributing to their anticancer effects .
Data Summary
Case Studies
While direct case studies on this compound are scarce, related compounds have been extensively studied:
- Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer properties. The findings demonstrated significant activity against various cancer cell lines, supporting the potential of methyl 2-(1,1-dioxo...) in similar applications .
- Thiazine Derivatives Research : Research focusing on thiazine derivatives has shown promising results in antimicrobial assays against Gram-positive and Gram-negative bacteria, suggesting that methyl 2-(1,1-dioxo...) may exhibit similar properties .
Comparison with Similar Compounds
Structural Analogues with 1,1-Dioxothiazinane Moieties
Compounds sharing the 1,1-dioxo-1λ⁶,4-thiazinane core exhibit variations in substituents that influence physicochemical properties and bioactivity:
Key Observations :
- The methyl ester in the target compound improves metabolic stability compared to carboxylic acid analogues (e.g., ).
- Indole vs. Aromatic Substitutents : The indole group (target compound) offers hydrogen-bonding and hydrophobic interactions, whereas methoxyphenyl () or thienyl () groups modulate electronic properties and solubility.
Tryptophan Derivatives with Indole Modifications
Compounds with indole or tryptophan backbones but divergent functional groups:
Key Observations :
- Arylation at Indole C2 : Compounds like utilize Pd-catalyzed arylation to introduce phenyl groups, enhancing steric bulk and π-stacking capacity.
- Functional Group Diversity : Sulfonamides () and triazole-thioethers () expand pharmacological targeting (e.g., enzyme inhibition or antimicrobial activity).
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
